molecular formula C22H25NO3 B1359622 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone CAS No. 898761-32-5

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone

Cat. No.: B1359622
CAS No.: 898761-32-5
M. Wt: 351.4 g/mol
InChI Key: XAGRKENSSOORFE-UHFFFAOYSA-N
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Description

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone is a benzophenone derivative featuring a spirocyclic amine moiety. Its core structure consists of a ketone-linked biphenyl system, with a 3'-methyl substituent on one aromatic ring and a 1,4-dioxa-8-azaspiro[4.5]decane group attached via a methylene bridge to the other ring.

Properties

IUPAC Name

[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-17-4-2-6-19(14-17)21(24)20-7-3-5-18(15-20)16-23-10-8-22(9-11-23)25-12-13-26-22/h2-7,14-15H,8-13,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGRKENSSOORFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCC4(CC3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643294
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-32-5
Record name Methanone, [3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylmethyl)phenyl](3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898761-32-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methylbenzophenone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the spirocyclic intermediate, 1,4-dioxa-8-azaspiro[4.5]decane. This intermediate can be synthesized through the reaction of diethylene glycol with piperazine under acidic conditions to form the spirocyclic structure.

Next, the spirocyclic intermediate is reacted with a benzophenone derivative, such as 3’-methylbenzophenone, under basic conditions. This step often involves the use of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the spirocyclic nitrogen, facilitating nucleophilic attack on the benzophenone carbonyl group. The reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs while maintaining high purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methylbenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic nitrogen or the benzophenone carbonyl carbon, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or neutral conditions, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzophenone derivatives or spirocyclic amines.

Scientific Research Applications

3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methylbenzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.

    Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug design and development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3’-methylbenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can enhance binding affinity and specificity, making it a valuable scaffold in drug design. The compound’s ability to undergo various chemical reactions also allows it to be modified for specific applications, enhancing its versatility.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CN, Br, Cl) increase molecular weight and polarity, influencing solubility and binding interactions. The 3'-cyano derivative (C22H22N2O3) may exhibit stronger dipole interactions compared to the target compound .
  • Methoxy groups (e.g., 2-OCH3) improve aqueous solubility due to hydrogen-bonding capacity, making them preferable for formulations requiring polar solvents .

Pharmacological and Toxicological Profiles

  • Target Compound: Limited direct pharmacological data, but structurally related spirocyclic benzophenones are explored as intermediates in CNS drug development due to conformational rigidity .
  • 3,4-Dichloro Derivative : Safety data sheets indicate acute toxicity (GHS Category 4), requiring handling precautions .
  • 3-Bromo Derivative : Classified as hazardous (GHS07), with irritant properties .

Research Implications

The structural diversity within this class highlights tunability for specific applications:

  • Drug Discovery : The 2-methoxy derivative’s solubility profile makes it suitable for in vitro assays , while halogenated analogs may serve as radioligands or photoaffinity probes .
  • Material Science : Spirocyclic rigidity could stabilize polymer backbones or liquid crystal phases .

Further studies should prioritize pharmacokinetic profiling and crystallographic analysis (e.g., using SHELX ) to elucidate conformational preferences.

Biological Activity

The compound 3-[1,4-Dioxa-8-azaspiro[4.5]decan-8-ylmethyl]-3'-methylbenzophenone is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique spirocyclic structure, which contributes to its biological activity. The molecular formula is C16H18N2O3C_{16}H_{18}N_{2}O_{3}, and it features a benzophenone moiety linked to a dioxaspirodecane structure.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, notably:

  • Antibacterial Activity : Studies have shown that derivatives of the spirocyclic structure can act as dual inhibitors of bacterial topoisomerases, which are essential for bacterial DNA replication.
  • Anticonvulsant Activity : Related compounds have demonstrated anticonvulsant properties, suggesting potential neuroprotective effects.

Antibacterial Activity

Recent investigations into the antibacterial properties of compounds similar to This compound have yielded promising results.

The primary mechanism involves the inhibition of bacterial topoisomerases, specifically DNA gyrase and topoisomerase IV, which are critical for maintaining DNA structure during replication. Inhibition leads to cell death in susceptible bacteria.

Case Studies

  • Study on Dual Inhibitors : A study published in 2023 evaluated a series of dual inhibitors based on the spirocyclic framework. Compounds exhibited low nanomolar inhibition against DNA gyrase from E. coli, with IC50 values <32 nM, and showed effective antibacterial activity against both Gram-positive and Gram-negative bacteria .
  • Antibacterial Efficacy : Another research highlighted that certain derivatives achieved minimum inhibitory concentrations (MICs) as low as 0.03125 μg/mL against Enterococcus faecalis and multidrug-resistant Staphylococcus aureus strains .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntibacterialInhibition of DNA gyrase and topo IV
AnticonvulsantPotential neuroprotective effects

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